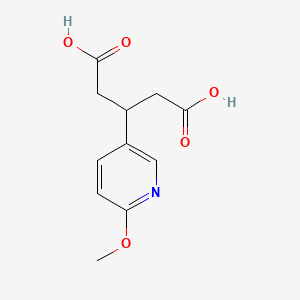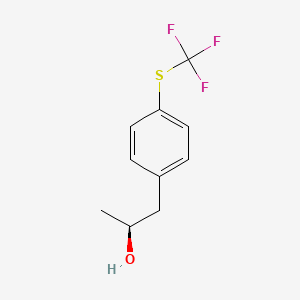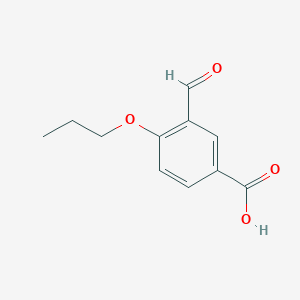
3-Formyl-4-propoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-propoxybenzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a propoxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-propoxybenzoic acid typically involves the formylation of 4-propoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- 4-Propoxybenzoic acid is dissolved in DMF.
- POCl3 is added dropwise to the solution, resulting in the formation of the Vilsmeier complex.
- The reaction mixture is heated to promote the formylation at the meta position relative to the carboxylic acid group.
- The product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-4-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 3-Carboxy-4-propoxybenzoic acid.
Reduction: 3-Hydroxymethyl-4-propoxybenzoic acid.
Substitution: 3-Formyl-4-alkoxybenzoic acid (with varying alkoxy groups).
Applications De Recherche Scientifique
3-Formyl-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be used in various condensation reactions to form heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to form conjugated systems with strong absorption and emission properties.
Industry: The compound can be used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 3-formyl-4-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins. Additionally, the propoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparaison Avec Des Composés Similaires
3-Formyl-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a propoxy group.
4-Formylbenzoic acid: Lacks the propoxy group and has different reactivity and applications.
3-Formylphenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness: 3-Formyl-4-propoxybenzoic acid is unique due to the presence of both a formyl and a propoxy group, which confer distinct chemical reactivity and physical properties. The propoxy group enhances the compound’s solubility in organic solvents and can influence its interactions with biological targets. The formyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-formyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
Clé InChI |
UVEFHNGJLSXWED-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)
![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)




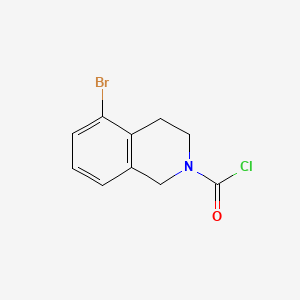

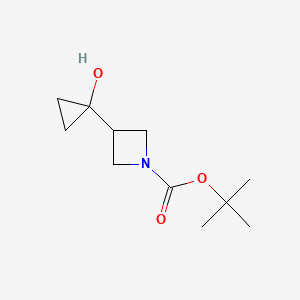
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
